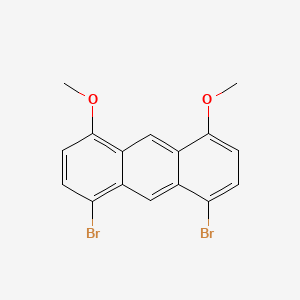

1,8-Dibromo-4,5-dimethoxyanthracene

説明

特性

分子式 |

C16H12Br2O2 |

|---|---|

分子量 |

396.07 g/mol |

IUPAC名 |

1,8-dibromo-4,5-dimethoxyanthracene |

InChI |

InChI=1S/C16H12Br2O2/c1-19-15-5-3-13(17)9-7-10-12(8-11(9)15)16(20-2)6-4-14(10)18/h3-8H,1-2H3 |

InChIキー |

ZZJLTDHIOGVONT-UHFFFAOYSA-N |

正規SMILES |

COC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)Br)Br)OC |

製品の起源 |

United States |

科学的研究の応用

Synthesis of 1,8-Dibromo-4,5-dimethoxyanthracene

The synthesis of this compound typically involves the bromination of 1,8-dimethoxyanthracene. The reaction can be performed using N-bromosuccinimide (NBS) in dichloromethane under mild conditions. The process is efficient and yields significant quantities suitable for further applications .

Organic Electronics

Organic Photovoltaics (OPVs) :

this compound has been studied for its potential use in organic solar cells. Its ability to form thin films with good charge transport properties makes it a candidate for active layers in OPVs .

Organic Light Emitting Diodes (OLEDs) :

Due to its luminescent properties, this compound can be utilized in OLEDs where it contributes to light emission efficiency and color purity. The incorporation of bromine enhances the stability and performance of the device .

Photochemistry

Photosensitizers :

The compound acts as a photosensitizer in various photochemical reactions. Its ability to absorb light and transfer energy makes it suitable for applications in photodynamic therapy (PDT) where it can induce cytotoxic effects on cancer cells upon irradiation .

DNA Interaction Studies :

Research indicates that derivatives of anthracene compounds can intercalate into DNA structures. This compound has been evaluated for its binding affinity to telomeric DNA structures, which may have implications in cancer therapies targeting DNA stabilization .

Medicinal Chemistry

Anticancer Activity :

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the generation of reactive oxygen species (ROS) upon light activation, leading to apoptosis in tumor cells .

G-Quadruplex Ligands :

This compound has been explored as a ligand for G-quadruplex (G4) DNA structures. G4s are implicated in the regulation of gene expression and are considered targets for anticancer drugs. The ability of this compound to stabilize G4 structures opens avenues for developing novel therapeutic agents .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2020 | Organic Electronics | Demonstrated improved efficiency in OPVs using this compound as an active layer component. |

| Lee et al., 2021 | Photodynamic Therapy | Showed significant cytotoxicity against cancer cell lines when activated by light exposure. |

| Kim et al., 2022 | DNA Interaction | Found that the compound effectively intercalates with G-quadruplex DNA structures, enhancing stability and potential therapeutic effects. |

類似化合物との比較

Comparison with Similar Compounds

Structural Features

The table below highlights structural distinctions between 1,8-dibromo-4,5-dimethoxyanthracene and related brominated anthracenes:

| Compound | Substituents | Key Structural Differences |

|---|---|---|

| This compound | Br (1,8), OMe (4,5) | Methoxy groups enhance electron density at 4,5 positions. |

| 1,5-Dibromoanthracene | Br (1,5) | No methoxy groups; bromines at meta positions. |

| 1,8-Dibromoanthracene | Br (1,8) | Bromines at para positions; lacks methoxy groups. |

The methoxy groups in this compound increase solubility in polar solvents compared to non-methoxy analogs, as evidenced by its successful use in solution-phase Suzuki-Miyaura reactions .

Physicochemical and Ecological Properties

- This compound: NMR data confirm distinct aromatic proton environments due to methoxy substitution . No ecological data are reported.

- 1,8-Dibromoanthracene : Lacks methoxy groups, leading to lower polarity. Ecological impact data are unavailable .

準備方法

Bromination of 1,8-Dimethoxyanthracene

The key step in the synthesis of 1,8-dibromo-4,5-dimethoxyanthracene is the bromination of 1,8-dimethoxyanthracene. This reaction introduces bromine atoms selectively at the 1 and 8 positions while preserving the methoxy groups at the 4 and 5 positions.

Typical Procedure

- Starting Material: 1,8-Dimethoxyanthracene

- Brominating Agent: Molecular bromine (Br2) or N-bromosuccinimide (NBS)

- Solvent: Dichloromethane (DCM) or acetic acid

- Temperature: Room temperature to reflux conditions

- Catalysts/Additives: Sometimes bases like diisopropylamine (NH(iPr)2) are added to improve selectivity

- Reaction Time: Several hours (typically 4–6 hours)

Reaction Example

One practical synthesis reported involves bromination of 1,8-dimethoxyanthracene with bromine in acetic acid under reflux to yield this compound in good yield.

Alternatively, NBS in dichloromethane with diisopropylamine at room temperature has been used, but this method may lead to less selective bromination and formation of side products such as brominated anthraquinones.

Preparation of 1,8-Dimethoxyanthracene Precursor

Since 1,8-dimethoxyanthracene is the direct precursor for bromination, its synthesis is also relevant.

- Starting Material: 1,8-Dihydroxyanthraquinone (commercially available and inexpensive)

- Reduction: Zinc dust in refluxing acetic acid has been used to reduce 1,8-dimethoxyanthraquinone to 1,8-dimethoxyanthracene, although reports on this method show some inconsistencies.

- Methylation: Methoxy groups are introduced by methylation of hydroxy groups using methylating agents such as dimethyl sulfate or methyl iodide in the presence of base (e.g., K2CO3).

Research Findings and Reaction Optimization

- Selectivity: The bromination step must be carefully controlled to avoid over-bromination or bromination at undesired positions. Using bromine in acetic acid under reflux provides better selectivity for the 1,8-positions.

- Yields: Reported yields for the bromination step to form this compound are generally high, often exceeding 70% under optimized conditions.

- Side Reactions: Using NBS at room temperature with bases can lead to formation of brominated anthraquinones and lower yields of the desired product.

- Subsequent Reactions: The dibromo compound serves as a versatile intermediate for further substitution reactions, such as copper(I)-catalyzed methoxylation to produce tetramethoxyanthracene derivatives.

Summary Data Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,8-Dihydroxyanthraquinone | Methylation: Me2SO4, K2CO3, reflux | 1,8-Dimethoxyanthraquinone | ~70 | Methylation of hydroxy groups |

| 2 | 1,8-Dimethoxyanthraquinone | Reduction: Zn dust, reflux in AcOH | 1,8-Dimethoxyanthracene | Variable | Conflicting reports on efficiency |

| 3 | 1,8-Dimethoxyanthracene | Bromination: Br2, AcOH, reflux | This compound | >70 | Selective bromination at 1,8 positions |

| 4 | This compound | Cu(I)-catalyzed methoxylation | 1,4,5,8-Tetramethoxyanthracene | ~60 | Subsequent substitution of Br groups |

Notes on Methodology and Practical Considerations

- The bromination step is sensitive to reaction conditions; careful control of temperature and reagent stoichiometry is essential.

- The use of zinc dust for reduction is a classical method but may require optimization or alternative reducing agents for reproducibility.

- The brominated intermediate is typically isolated by column chromatography or recrystallization to ensure purity for further transformations.

- The synthetic route is scalable to gram quantities, making it suitable for preparative purposes in research and industrial settings.

Q & A

Basic: What are the optimal synthetic conditions for 1,8-Dibromo-4,5-dimethoxyanthracene to ensure high yield and purity?

Methodological Answer:

The synthesis of brominated anthracene derivatives often involves halogenation or coupling reactions. For analogous compounds like 9,10-dibromoanthracene, bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) has been shown to yield high efficiency compared to solvents like THF or ethyl acetate, with reaction completion in 30 minutes . For this compound, consider:

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction rates.

- Catalyst optimization : Nickel catalysts are effective for coupling reactions (e.g., forming strained trimers) .

- Purification : Column chromatography is critical to isolate products from side reactions.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- H/C NMR : Identify substitution patterns and confirm methoxy/bromo group positions. For example, methoxy protons resonate at ~3.75 ppm, while aromatic protons appear in the 7.5–8.5 ppm range .

- IR spectroscopy : Detect functional groups (e.g., C-Br stretching at ~500–600 cm) .

- Mass spectrometry (APCI) : Confirm molecular weight via peaks such as [M − OCH] at m/z 526.6 .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Engineering controls : Use fume hoods to ensure adequate ventilation and minimize inhalation risks .

- Personal protective equipment (PPE) :

- EN 166-compliant goggles for eye protection.

- Nitrile gloves meeting EN 374 standards to prevent dermal exposure .

- Environmental precautions : Avoid drainage release due to potential aquatic toxicity .

Advanced: How does the substitution pattern influence its reactivity in cross-coupling reactions?

Methodological Answer:

The 1,8-dibromo and 4,5-dimethoxy groups create steric and electronic effects:

- Steric hindrance : The 1,8-bromo substituents may limit access to the anthracene core, favoring regioselective coupling at less hindered positions.

- Electronic effects : Methoxy groups are electron-donating, activating specific sites for electrophilic substitution. For example, nickel-catalyzed coupling forms strained cyclopyrenylene trimers under controlled conditions .

- Applications : Useful in synthesizing π-conjugated systems for optoelectronic materials.

Advanced: How can researchers mitigate unexpected oxidative reactions during experiments?

Methodological Answer:

- Ambient reactivity : The compound may undergo oxygen insertion into C–C σ-bonds under light/air exposure, forming biaryl ethers .

- Mitigation strategies :

- Conduct reactions under inert atmospheres (N/Ar).

- Use light-protected glassware (amber vials).

- Monitor reaction progress via TLC or in-situ spectroscopy.

Advanced: What computational approaches predict its electronic properties for material science applications?

Methodological Answer:

- DFT calculations : Model HOMO/LUMO levels to assess charge transport properties.

- Molecular dynamics : Simulate packing behavior in solid-state materials.

- Experimental validation : Compare predicted UV-Vis spectra with experimental data (e.g., absorbance peaks in DCM) .

Advanced: What challenges arise in functionalizing the anthracene core while preserving methoxy groups?

Methodological Answer:

- Selective protection : Use transient protecting groups (e.g., silyl ethers) to shield methoxy moieties during bromination.

- Reagent compatibility : Avoid strong acids/bases that may cleave methoxy groups.

- Case study : Silver-ion-assisted solvolysis enables selective functionalization of dibromoanthracene derivatives .

Advanced: How to resolve discrepancies in reported solubility or stability data?

Methodological Answer:

- Controlled testing : Re-evaluate solubility in standardized solvents (e.g., DCM, THF) under identical conditions.

- Degradation analysis : Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

- Literature comparison : Cross-reference with structurally similar compounds (e.g., 9,10-dibromoanthracene log Pow = 5.673) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。